molecular formula C6H12O3 B1354413 1,3-Dioxolane-2-propanol CAS No. 85391-14-6

1,3-Dioxolane-2-propanol

Cat. No. B1354413
CAS RN: 85391-14-6
M. Wt: 132.16 g/mol
InChI Key: UKTATNSTZBXLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolane-2-propanol is a dioxolane that is 1,3-dioxolane substituted by an isopropyl group at position 2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

The synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol has been studied . The traditional manufacturing process of 1,3-dioxolane requires high investment and energy consumption. A reactive distillation with pressure-swing distillation process is proposed as an attractive candidate based on the process simulation results .


Molecular Structure Analysis

The molecular formula of 1,3-Dioxolane-2-propanol is C6H12O3 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The oxidation of 1,3-dioxolane has been studied . Solvents constitute around 80% of the total volume of chemicals used in fine-chemical processes and contribute significantly to their environmental impact and hazard profile .


Physical And Chemical Properties Analysis

The molecular weight of 1,3-Dioxolane-2-propanol is 132.16 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Surface Tension and Density Analysis

Research by Calvo et al. (2004) explores the surface tensions and excess molar volumes of mixtures containing 1,3-dioxolane with various alkanols. This study, conducted at 298.15 K and normal atmospheric pressure, provides insights into the intermolecular interactions within these mixtures, particularly highlighting the behavior of 1,3-dioxolane in binary mixtures. The findings are analyzed under the extended Langmuir model, contributing to the understanding of molecular interactions in these systems (Calvo, Pintos, Amigo, & Bravo, 2004).

Enantiomeric Purity Determination

Geerlof et al. (1993) present methods for determining the enantiomeric purity of glycidol and solketal, including homologous 1,3-dioxolane alcohols. These methods involve derivatization with specific reagents and separation using chromatography, offering valuable tools for analyzing these compounds in biological samples (Geerlof, Tol, Jongejan, & Duine, 1993).

Vapor-Liquid Equilibrium Studies

A study by Reyes et al. (2004) investigates the isobaric vapor-liquid equilibrium of mixtures containing 1,3-dioxolane with 2-methyl-1-propanol and 2-methyl-2-propanol. This research provides valuable data for thermodynamic modeling and understanding the phase behavior of these mixtures (Reyes, Lafuente, Miñones, Kragl, & Royo, 2004).

Molecular Interaction in Ternary Mixtures

Roy and Sinha's (2006) work focuses on the densities, viscosities, and isentropic compressibility of ternary mixtures containing 1,3-dioxolane, water, and monoalkanols. This study offers insights into the molecular packaging and interactions within these complex mixtures (Roy & Sinha, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and causes serious eye irritation . Personal protective equipment should be used to avoid breathing vapours, mist, or gas .

Future Directions

The synthesis of chiral and racemic 1,3-dioxolanes with aryl, mono substituted aryl, and long alkyl chain groups (C11-C13) has been reported . These new 1,3-dioxolanes with different substituents that have ether or ester groups at 3 and 4 positions displayed significant bacterial and fungicidal activities against certain bacteria .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTATNSTZBXLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005853
Record name 3-(1,3-Dioxolan-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane-2-propanol

CAS RN

85391-14-6
Record name 1,3-Dioxolane-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85391-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Dioxolan-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxolane-2-propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIOXOLANE-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LH9DR522U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolane-2-propanol
Reactant of Route 2
1,3-Dioxolane-2-propanol
Reactant of Route 3
Reactant of Route 3
1,3-Dioxolane-2-propanol
Reactant of Route 4
Reactant of Route 4
1,3-Dioxolane-2-propanol
Reactant of Route 5
Reactant of Route 5
1,3-Dioxolane-2-propanol
Reactant of Route 6
Reactant of Route 6
1,3-Dioxolane-2-propanol

Citations

For This Compound
35
Citations
TT Huang, CH Tu - Journal of Chemical & Engineering Data, 2010 - ACS Publications
Vapor−liquid equilibrium (VLE) at 101.3 kPa have been determined for a ternary system (1,3-dioxolane + 2-propanol + 2,2,4-trimethylpentane) and its constituent binary systems (1,3-…
Number of citations: 10 pubs.acs.org
HC Ku, CC Wang, CH Tu - Journal of Chemical & Engineering …, 2009 - ACS Publications
Densities, viscosities, refractive indices, and surface tensions of a ternary system (1,3-dioxolane + 2-propanol + 2,2,4-trimethylpentane) at T = 298.15 K and two binary systems (1,3-…
Number of citations: 34 pubs.acs.org
E Calvo, M Pintos, A Amigo, R Bravo - Journal of colloid and interface …, 2004 - Elsevier
Surface tensions (σ) for {1,3-dioxolane+methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, 2-butanol, and 1-pentanol} and excess molar volumes (v E ) for {1,3-dioxolane+methanol, …
Number of citations: 75 www.sciencedirect.com
GI Egorov - Journal of Chemical & Engineering Data, 2023 - ACS Publications
The densities of the binary mixture {water (1) + 1,3-dioxolane (2)} were measured using a vibration density meter over the entire range of compositions in the temperature range from (…
Number of citations: 0 pubs.acs.org
MN Roy, A Sinha, B Sinha - Journal of solution chemistry, 2005 - Springer
The excess molar volume (V E ), viscosity deviations (Δη) and Gibbs excess energy of activation for viscous flow (G ∗E ) have been investigated from density (ρ) and viscosity (η) …
Number of citations: 135 link.springer.com
A Kilina, G Kuranov, I Pukinsky, N Smirnova - Fluid Phase Equilibria, 2014 - Elsevier
Liquid–liquid equilibria (LLE) data are presented for two quaternary systems: 2,2-dimethyl-1,3-dioxolane (DMD) + n-heptane (or toluene) + ethanol + water, – and for three ternary …
Number of citations: 9 www.sciencedirect.com
R Rajalakshmi, S Ravikumar, R Raju, R Gaba… - Chemical Data …, 2020 - Elsevier
Densities and speed of sound have been reported for the binary mixtures containing benzyl amine and cyclic ethers (1,3-dioxolane, 1,4-dioxane, THF, 2-MTHF) at three different …
Number of citations: 5 www.sciencedirect.com
VK Sharma, R Dua - Journal of Chemical & Engineering Data, 2014 - ACS Publications
The densities, ρ, speeds of sound, u, and excess heat capacities, C P E data of binary mixtures formed by o-chlorotoluene with 1,3-dioxolane or 1,4-dioxane or tetrahydropyran at (…
Number of citations: 17 pubs.acs.org
PS Badajoz, I García–Montesdeoca… - The Journal of Chemical …, 2022 - Elsevier
Vapor–liquid equilibrium was measured at 1.5 MPa for binary mixtures of 2,2,4–Trimethylpentane/Ethanol, 2,2,4–Trimethylpentane/1–Propanol, 2,2,4–Trimethylpentane/2–Propanol …
Number of citations: 1 www.sciencedirect.com
R Belda - Fluid phase equilibria, 2009 - Elsevier
The literature on the physicochemical properties of liquid binary mixtures shows that most such systems exhibit nonlinear behavior. As a result, rigorous data and equations capable of …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.